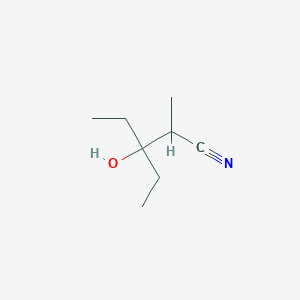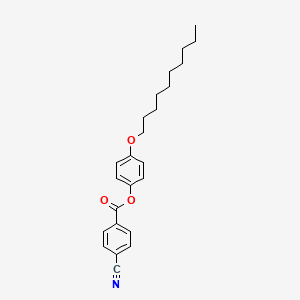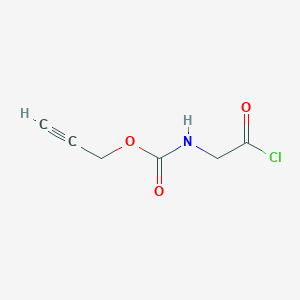
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate is an organic compound with the molecular formula C6H6ClNO3 It is a carbamate derivative that features both an alkyne and a chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of prop-2-yn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with carbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroacetyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a reactive intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, while the chloroacetyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-yn-1-yl carbamate: Similar structure but lacks the chloroacetyl group.
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Contains a similar chloroacetyl group but lacks the carbamate functionality.
Uniqueness
This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propiedades
Número CAS |
90664-62-3 |
|---|---|
Fórmula molecular |
C6H6ClNO3 |
Peso molecular |
175.57 g/mol |
Nombre IUPAC |
prop-2-ynyl N-(2-chloro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-3-11-6(10)8-4-5(7)9/h1H,3-4H2,(H,8,10) |
Clave InChI |
BXBAAKWXSZGSHR-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)NCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


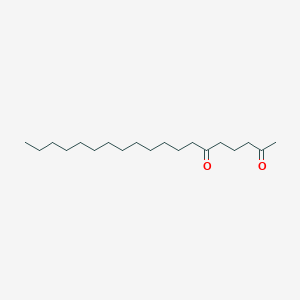
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
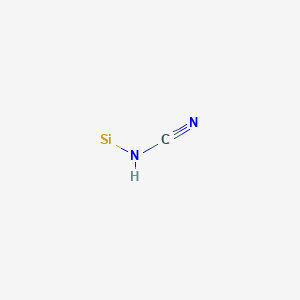
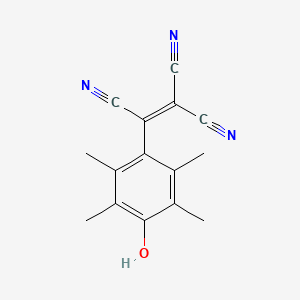
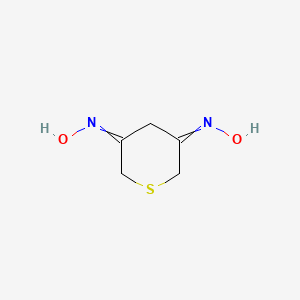
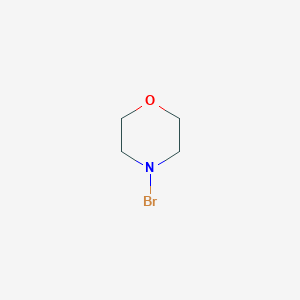
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
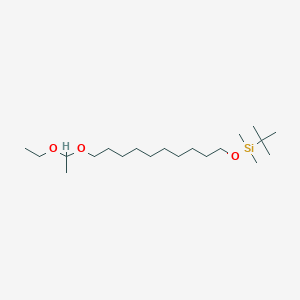
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
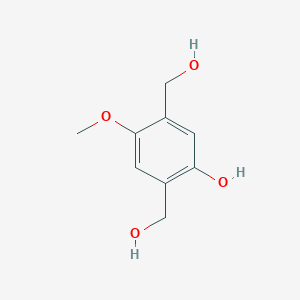
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
